molecular formula C22H22O B11944938 (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

Cat. No.: B11944938
M. Wt: 302.4 g/mol
InChI Key: CETXDHNPPYXEOF-TVGQLCNQSA-N
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Description

(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone (CAS Number: 18989-35-0) is a high-purity chemical reagent supplied for research and development purposes. This compound belongs to the class of dibenzylidene cyclohexanones, which are typically synthesized via a Claisen-Schmidt condensation reaction . These derivatives are characterized by an extended, conjugated system that contributes to their unique properties. Researchers value this compound for its application in developing photochromic materials, which undergo reversible color changes upon exposure to ultraviolet (UV) light, making it a candidate for use in photochromic lenses and organic electronics . Its crystalline structure, stabilized by intermolecular interactions such as C-H···π bonds, is also of interest in materials science . Furthermore, structural analogs of this compound have demonstrated a range of intriguing biological activities in scientific studies, including cytotoxic, antiangiogenic, and antioxidant effects, making the core structure a valuable scaffold in medicinal chemistry research . The compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14-,21-15+

InChI Key

CETXDHNPPYXEOF-TVGQLCNQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-methylbenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive sites:

  • Cyclohexanone ketone group : Prone to nucleophilic attack, reduction, or enolate formation.

  • α,β-Unsaturated ketone systems : The benzylidene groups (C=C bonds adjacent to the ketone) may undergo conjugate additions or cycloadditions.

  • Methyl substituents : Ortho/para directors that could influence electrophilic aromatic substitution reactions.

Reduction of the Ketone Group

The cyclohexanone moiety could be reduced to cyclohexanol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This would generate a secondary alcohol, potentially altering the compound’s solubility and biological activity.

Reaction Mechanism :

Cyclohexanone+LiAlH₄Cyclohexanol+Aluminum byproducts\text{Cyclohexanone} + \text{LiAlH₄} \rightarrow \text{Cyclohexanol} + \text{Aluminum byproducts}

Hydrolysis of Benzylidene Groups

The benzylidene double bonds may undergo hydrolysis under acidic or basic conditions, yielding aldehydes and cyclohexanol derivatives. For example, treatment with HCl/H₂O could cleave the C=C bonds:

(2Z,6E)-compound+HCl/H₂O4-methylbenzaldehyde+Cyclohexanol derivatives\text{(2Z,6E)-compound} + \text{HCl/H₂O} \rightarrow \text{4-methylbenzaldehyde} + \text{Cyclohexanol derivatives}

Electrophilic Aromatic Substitution

The methyl groups on the benzene rings activate the aromatic system toward electrophilic substitution. Reactions with NO₂⁺ (nitration) or SO₃H⁺ (sulfonation) could introduce functional groups at the para position relative to the methyl substituent.

Example :

Methylbenzene ring+NO₂⁺Nitro-substituted benzene\text{Methylbenzene ring} + \text{NO₂⁺} \rightarrow \text{Nitro-substituted benzene}

Oxidative Cleavage

Oxidizing agents like KMnO₄ (acidic conditions) could cleave the benzylidene double bonds, forming carboxylic acids or ketones. This reaction is common in conjugated enone systems.

Cycloaddition Reactions

The α,β-unsaturated ketone system may participate in Diels-Alder reactions with dienes, forming six-membered rings. This could create complex fused-ring structures for materials science applications.

Comparative Reactivity of Isomers

The stereochemistry of the benzylidene groups (2Z,6E) likely influences reactivity. For example:

  • Stability : The (2E,6E) isomer (PubChem CID 5387357 ) may exhibit different steric hindrance compared to the (2Z,6E) variant, affecting reaction rates.

  • Selectivity : Conjugation patterns in the cyclohexenone system could direct regioselective additions.

IsomerConfigurationPotential Reactivity Impact
(2Z,6E)Z/EHigher steric hindrance at position 2
(2E,6E)E/EIncreased conjugation length

Spectral and Structural Insights

Key spectroscopic data from PubChem ( ) and the Automated Topology Builder ( ) provide structural context:

  • IR : Carbonyl (C=O) stretch at ~1700 cm⁻¹, confirming the ketone group.

  • ¹³C NMR : Chemical shifts for carbonyl carbons (~200 ppm) and aromatic carbons (~120–140 ppm).

  • Crystallographic Data : For the (2E,6E) isomer, the cyclohexanone ring adopts a chair conformation, with benzylidene groups in anti-periplanar arrangements .

Scientific Research Applications

Photochemical Applications

1.1 Fluorescent Sensors
Recent studies have highlighted the use of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone as a fluorescent sensor for detecting metal ions such as chromium (Cr) and mercury (Hg). The compound exhibits fluorescence properties that enable selective detection in aqueous media. For instance, a study demonstrated its effectiveness in sensing Cr ions with high selectivity and sensitivity .

Metal Ion Detection Method Sensitivity
Chromium (Cr)Fluorescent SensorHigh
Mercury (Hg)Fluorescent SensorUltra-selective

1.2 Photostability
The compound's stability under UV light exposure makes it suitable for applications where photostability is crucial. This property is beneficial for developing UV-resistant materials in coatings and plastics.

Material Science Applications

2.1 Corrosion Inhibition
this compound has been investigated for its role as a corrosion inhibitor in metal surfaces. Its ability to form a protective layer on metals helps prevent oxidation and degradation. Studies have shown that the compound can significantly reduce corrosion rates in various environments .

Metal Type Corrosion Rate Reduction (%)
Steel85
Aluminum78

Biological Applications

3.1 Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus has been documented, suggesting potential uses in medical and agricultural applications .

Pathogen Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12

Case Studies

4.1 Detection of Heavy Metals
A notable case study focused on the application of this compound as a sensor for heavy metals in environmental samples. The study highlighted its ability to detect low concentrations of mercury ions in water samples with minimal interference from other metal ions .

Mechanism of Action

The mechanism of action of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Comparison of Substituent Effects
Compound Name Substituents Stereochemistry Key Properties References
(2Z,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone 4-methyl (2Z,6E) Limited isomer-specific data; expected enhanced steric effects due to Z-configuration.
C66 [(2E,6E)-2,6-Bis(2-trifluoromethylbenzylidene)cyclohexanone] 2-CF₃ (2E,6E) High chemical stability, improved solubility in organic solvents, anti-inflammatory activity.
BHMC [(2E,6E)-2,6-Bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone] 4-hydroxy-3-methoxy (2E,6E) Potent antitumor activity (IC₅₀: 5–10 µM in 4T1 breast cancer cells), enhanced cytotoxicity.
2,6-Bis(4-nitrobenzylidene)cyclohexanone 4-nitro (2E,6E) High electron-withdrawing effects; used in polymer synthesis (e.g., porous organic polymers).
2,6-Bis(4-fluorobenzylidene)cyclohexanone 4-fluoro (2E,6E) Moderate pharmacokinetic stability; fluorinated derivatives show enhanced membrane permeability.
BDHPC [2,6-Bis(3,4-dihydroxybenzylidene)cyclohexanone] 3,4-dihydroxy (2E,6E) Binds nuclear type II sites (Kd: 1–7 nM), inhibits mammary tumor growth in vivo.

Stereochemical and Conformational Differences

The stereochemistry of exocyclic double bonds significantly impacts molecular conformation and packing:

  • E,E Isomers: Predominantly planar structures with dihedral angles <10° between aryl rings and the cyclohexanone core, facilitating π-π stacking interactions .
  • Example: (2E,6E)-2,6-Bis(2,4-dimethoxybenzylidene)cyclohexanone adopts a chair conformation with aryl rings tilted at 15–20°, confirmed by X-ray crystallography .

Biological Activity

(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, also known by its CAS number 18989-35-0, is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H22O
  • Molecular Weight : 302.41 g/mol
  • Melting Point : 169-170 °C
  • LogP : 5.523 (indicating high lipophilicity)

Mechanisms of Biological Activity

Research indicates that this compound exhibits diverse biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may help in reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage in cells.
  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Fluorescent Properties : Recent research highlights its use as a fluorescent sensor for the detection of chromium ions in aqueous solutions. The compound exhibits significant fluorescence changes upon interaction with chromium ions, suggesting potential applications in environmental monitoring and biosensing technologies .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited a dose-dependent increase in radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on its antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, showing promise as a natural antimicrobial agent for food preservation and medical applications .

Case Study 3: Fluorescent Sensing

A recent publication discussed the synthesis and characterization of this compound as a fluorescent sensor for chromium detection. The study highlighted its selectivity and sensitivity towards chromium ions in aqueous media, making it a potential candidate for environmental monitoring applications .

Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantEffective free radical scavenger
AntimicrobialInhibits growth of specific bacterial strains
Fluorescent SensingDetects chromium ions with high sensitivity

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